7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid
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Overview
Description
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of appropriate precursors under acidic or basic conditions to form the desired spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid exerts its effects involves its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with similar structural features but different functional groups.
7-Boc-2-oxa-7-azaspiro[3.5]nonane: A derivative with a tert-butyl group, used in different chemical contexts.
Biological Activity
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid is a synthetic compound characterized by its unique spirocyclic structure, which contributes to its potential biological activities. This compound has garnered attention due to its structural similarity to pipecolic acid, a known bioactive molecule. The following sections detail the biological activity, synthesis methods, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
This compound possesses a molecular formula of C7H13NO2 and a molecular weight of approximately 143.19 g/mol. Its structure includes both carboxylic acid and amine functionalities, which are crucial for its reactivity and biological interactions. The spirocyclic framework enhances its three-dimensional conformation, facilitating interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₇H₁₃NO₂ |
Molecular Weight | 143.19 g/mol |
Functional Groups | Carboxylic acid, amine |
Structural Features | Spirocyclic |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in drug design and therapeutic applications.
The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its structural characteristics enable it to mimic natural substrates or inhibitors, influencing biological pathways.
Case Studies and Research Findings
- Drug Design Applications : Research indicates that derivatives of this compound can enhance the pharmacological profiles of existing drugs. For instance, incorporating this compound into the structure of local anesthetics like Bupivacaine resulted in analogs with comparable efficacy but significantly lower toxicity (five times less) and improved water solubility .
- Bioisosterism : The compound serves as a bioisostere for pipecolic acid, facilitating the development of new therapeutic agents with modified properties that enhance their effectiveness and safety .
- Antiviral Activity : Some studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against HIV by modulating chemokine receptors CCR3 and CCR5 .
Synthesis Methods
Several synthetic routes have been developed to produce this compound efficiently:
- Cyclization Techniques : One prominent method involves the cyclization of specific precursors under acidic conditions to yield the target compound .
- Functionalization Approaches : The synthesis also includes the derivatization of functional groups to enhance biological activity or modify pharmacokinetic properties .
Applications in Drug Development
The versatility of this compound extends across various fields:
- Medicinal Chemistry : Its ability to mimic pipecolic acid allows it to be incorporated into drug designs aimed at treating neurological disorders and infections .
- Pharmaceutical Research : Ongoing research focuses on developing new derivatives that could lead to innovative treatments with improved efficacy and reduced side effects .
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
7-oxa-2-azaspiro[3.5]nonane-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c10-7(11)6-8(5-9-6)1-3-12-4-2-8/h6,9H,1-5H2,(H,10,11) |
InChI Key |
LIMUTOGSLBPOFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CNC2C(=O)O |
Origin of Product |
United States |
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